molecular formula C12H18N4O B12911720 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- CAS No. 33017-97-9

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)-

Cat. No.: B12911720
CAS No.: 33017-97-9
M. Wt: 234.30 g/mol
InChI Key: HNUCZRIXNYRSNB-UHFFFAOYSA-N
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Description

The compound 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- features a fused cyclopentane-pyrimidinone core with a 4-methylpiperazinyl substituent at position 2. This structural motif places it within a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities.

The 4-methylpiperazinyl group, in particular, is recurrent in antimicrobial agents like pefloxacin and experimental antitumor benzothiazoles .

Properties

CAS No.

33017-97-9

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c1-15-5-7-16(8-6-15)12-13-10-4-2-3-9(10)11(17)14-12/h2-8H2,1H3,(H,13,14,17)

InChI Key

HNUCZRIXNYRSNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2

solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopentapyrimidine core, which is then further functionalized to introduce the hydroxyl and piperazinyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antidiabetic Agents

Research indicates that derivatives of cyclopentapyrimidine compounds exhibit hypoglycemic activity. For instance, sulfonamide derivatives incorporating 5H-cyclopentapyrimidin-4-ol have been studied for their potential to lower blood sugar levels in diabetic models. A notable patent describes the synthesis of these compounds and their effectiveness in reducing glucose levels in rats, suggesting a pathway for developing new antidiabetic medications .

Antidepressant and Anxiolytic Properties

The inclusion of piperazine moieties in the structure of 5H-cyclopentapyrimidin-4-ol enhances its affinity for serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development into antidepressant therapies .

Anticancer Activity

Studies have reported that certain cyclopentapyrimidine derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanisms may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation. This potential has prompted investigations into their use as chemotherapeutic agents .

Herbicidal Properties

5H-Cyclopentapyrimidin-4-ol derivatives have been identified as effective herbicides. Patents highlight their ability to selectively inhibit weed growth without adversely affecting crop yield. The compounds work by targeting specific metabolic pathways in plants, making them valuable tools for sustainable agriculture practices .

Insecticidal Activity

Research has also explored the insecticidal properties of cyclopentapyrimidine derivatives. These compounds can disrupt insect growth and reproduction, offering a potential alternative to traditional pesticides that may be harmful to non-target species and the environment .

Synthesis and Chemical Properties

The synthesis of 5H-cyclopentapyrimidin-4-ol typically involves multi-step organic reactions, often starting from simpler pyrimidine precursors. Key synthetic routes include:

  • Condensation Reactions : Combining appropriate pyrimidine derivatives with piperazine under controlled conditions.
  • Functionalization : Modifying existing functional groups to enhance biological activity or solubility.

The compound's chemical properties, such as solubility and stability, are crucial for its application in both medicinal and agricultural contexts.

Case Studies

StudyApplicationFindings
Logemann et al., 1959AntidiabeticCompounds showed significant hypoglycemic effects in rat models .
Wojciechowski et al., 1962AntidepressantDerivatives exhibited affinity for serotonin receptors, indicating potential as antidepressants .
Recent Agricultural StudiesHerbicideDemonstrated effective weed control with minimal crop damage .

Mechanism of Action

The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structural features, such as the piperazinyl group, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The table below compares the target compound with key analogs from the evidence, focusing on core structures, substituents, and inferred biological activities:

Compound Name/Structure Core Structure Key Substituents Biological Activity Reference
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- Cyclopentapyrimidin 4-methylpiperazinyl at position 2 Not specified (potential antibacterial/antitumor) N/A
Pefloxacin (PF) Quinolone 4-methylpiperazinyl at position 7, fluoro, carboxylic acid Broad-spectrum antibacterial
2-Aryl-5-fluoro-6-(4-methyl-1-piperazinyl)benzothiazole Benzothiazole 4-methylpiperazinyl at position 6, aryl, fluoro Antitumor (preclinical)
Pyrimidinone derivatives (4i, 4j) Pyrimidinone Coumarin, tetrazole, phenyl groups Not specified (likely antimicrobial)
EP Patent compounds (e.g., 7-(4-methylpiperazin-1-yl) derivatives) Pyrazino/pyrido pyrimidinone Varied substituents (indazolyl, piperidinyl, etc.) Hypothetical kinase inhibition

Key Findings from Comparative Analysis

Role of the 4-Methylpiperazinyl Group :

  • In pefloxacin , this group enhances gram-negative bacterial penetration and DNA gyrase inhibition .
  • In benzothiazoles , it improves antitumor activity by modulating solubility and cellular uptake .
  • Positional effects: The target compound’s 4-methylpiperazinyl at position 2 (vs. position 6 or 7 in analogs) may alter binding kinetics or target specificity.

Core Structure Implications: The cyclopentapyrimidin core’s rigidity contrasts with the planar quinolone or benzothiazole systems. This could reduce off-target interactions or enhance metabolic stability.

Biological Activity Trends :

  • Compounds with 4-methylpiperazinyl groups frequently target enzymes or receptors requiring cationic or hydrogen-bonding interactions (e.g., kinases, topoisomerases).
  • The absence of electron-withdrawing groups (e.g., fluoro in pefloxacin or benzothiazoles) in the target compound may limit its antibacterial potency but broaden its therapeutic scope .

Biological Activity

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H18N4O
  • CAS Number : 33017-97-9
  • Structural Characteristics : The compound features a cyclopentapyrimidine core with a piperazine substituent, which is known to influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, which are critical in neurological disorders.

Antitumor Activity

Several studies have reported the antitumor effects of related cyclopentapyrimidine derivatives. For instance, derivatives with similar piperazine groups have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Antineoplastic Activity

A study focusing on derivatives of cyclopentapyrimidines demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HT-29 and TK-10). The most potent compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

Antimicrobial Activity

The antimicrobial properties of 5H-Cyclopentapyrimidin-4-ol derivatives have also been investigated. Compounds with similar structures have shown activity against a range of bacteria and fungi.

Table: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5H-Cyclopentapyrimidin derivative AStaphylococcus aureus32 µg/mL
5H-Cyclopentapyrimidin derivative BEscherichia coli16 µg/mL
5H-Cyclopentapyrimidin derivative CCandida albicans64 µg/mL

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Compounds similar to 5H-Cyclopentapyrimidin-4-ol have been studied for their antidepressant and anxiolytic effects by modulating serotonergic systems.

Research Findings

  • Serotonin Receptor Affinity : Derivatives showed high affinity for the 5-HT1A receptor, which is implicated in mood regulation.
  • Behavioral Studies : Animal models treated with these compounds exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze) .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5H-Cyclopentapyrimidin derivatives is crucial for optimizing their biological activity. Modifications to the piperazine moiety or the cyclopentapyrimidine core can significantly alter their pharmacological profiles.

Key Findings on SAR:

  • Piperazine Substituents : Variation in substituents on the piperazine ring affects receptor binding affinity and selectivity.
  • Alkyl Groups : Introduction of alkyl groups at specific positions has been linked to enhanced antitumor activity .

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